3-[(4-Aminophenyl)azo]-benzenesulfonic acid
CAS No.: 102-23-8
Cat. No.: VC21028465
Molecular Formula: C12H11N3O3S
Molecular Weight: 277.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102-23-8 |
|---|---|
| Molecular Formula | C12H11N3O3S |
| Molecular Weight | 277.3 g/mol |
| IUPAC Name | 3-[(4-aminophenyl)diazenyl]benzenesulfonic acid |
| Standard InChI | InChI=1S/C12H11N3O3S/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(8-11)19(16,17)18/h1-8H,13H2,(H,16,17,18) |
| Standard InChI Key | BATBWCBBYMPOPE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC=C(C=C2)N |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC=C(C=C2)N |
Introduction
Chemical Properties and Structure
Molecular Information
3-[(4-Aminophenyl)azo]-benzenesulfonic acid has the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 102-23-8 |
| Molecular Formula | C12H11N3O3S |
| Molecular Weight | 277.3 g/mol |
| IUPAC Name | 3-[(4-aminophenyl)diazenyl]benzenesulfonic acid |
The compound features a meta-substituted benzenesulfonic acid connected via an azo linkage to a para-aminophenyl group.
Chemical Identifiers
For precise identification in scientific literature and databases, the following chemical identifiers are associated with 3-[(4-Aminophenyl)azo]-benzenesulfonic acid:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C12H11N3O3S/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(8-11)19(16,17)18/h1-8H,13H2,(H,16,17,18) |
| Standard InChIKey | BATBWCBBYMPOPE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC=C(C=C2)N |
| PubChem Compound ID | 66879 |
These standardized identifiers facilitate unambiguous identification of the compound across different chemical databases and research platforms.
Synthesis and Production
The synthesis of 3-[(4-Aminophenyl)azo]-benzenesulfonic acid typically involves a diazotization reaction followed by coupling. The general synthetic pathway includes:
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Diazotization of para-phenylenediamine to form a diazonium salt intermediate
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Coupling of this diazonium salt with meta-benzenesulfonic acid under controlled pH conditions
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Isolation and purification of the resulting azo compound
This reaction sequence represents the foundation of most industrial processes used to produce this compound and related azo dyes. Temperature control and pH management are critical factors affecting the yield and purity of the final product.
Derivatives and Related Compounds
Monosodium Salt
The monosodium salt of 3-[(4-Aminophenyl)azo]-benzenesulfonic acid is a significant derivative with its own set of applications:
| Property | Value |
|---|---|
| CAS Number | 68214-01-7 |
| Molecular Formula | C12H10N3NaO3S |
| Molecular Weight | 299.28 g/mol |
| IUPAC Name | sodium;3-[(4-aminophenyl)diazenyl]benzenesulfonate |
| InChIKey | LOMIKALXICPUQX-UHFFFAOYSA-M |
The monosodium salt form offers enhanced water solubility compared to the free acid, making it particularly useful in aqueous applications . This derivative retains the characteristic azo structure but exhibits modified physicochemical properties due to the replacement of the acidic proton with a sodium ion.
Chlorinated Derivatives
The 4-chloro derivative of this compound, particularly in its monosodium salt form, has specialized applications:
| Property | Value |
|---|---|
| CAS Number | 67875-24-5 |
| Molecular Weight | 333.73 g/mol |
This derivative incorporates a chlorine atom that modifies its electronic properties and reactivity, potentially affecting its application profile and performance characteristics in specific industrial contexts.
Metabolism and Biological Interactions
Microbial Metabolism
Research on the metabolism of azo dyes by microorganisms provides insights into how 3-[(4-Aminophenyl)azo]-benzenesulfonic acid might be processed in biological systems. Studies with Staphylococcus aureus have demonstrated that microorganisms can metabolize azo compounds through reductive cleavage of the azo bond.
For example, the related azo compound Sudan III is metabolized to produce 4-(phenyldiazenyl)aniline (48%), 1-[(4-aminophenyl)diazenyl]-2-naphthol (4%), and eicosenoic acid Sudan III (0.9%). Similarly, Orange II is metabolized to 4-aminobenzene sulfonic acid (35%) .
Table 1 below summarizes metabolite detection from related azo compounds:
| Azo Dye Metabolites | Average Intensity in Dead Control | Average Intensity in Treated Samples | Average Intensity in Viable Control |
|---|---|---|---|
| Sudan III metabolites | |||
| para-Aminoazobenzene | 7.15 ± 1.14 | 63.98 ± 4.52 | 0.18 ± 0.40 |
| 1-[(4-aminophenyl)diazenyl]-2-naphthol | 0.06 ± 0.13 | 5.42 ± 0.67 | 0.00 ± 0.00 |
| Sudan III | 93.85 ± 75.67 | 50.00 ± 3.93 | 0.00 ± 0.00 |
| Orange II metabolites | |||
| 4-aminobenzenesulfonic acid | 0.86 ± 0.85 | 52.15 ± 14.19 | 0.95 ± 0.39 |
| 2-hydroxy-1-aminonaphthalene | 0.00 ± 0.00 | 3.03 ± 0.69 | 0.00 ± 0.00 |
| Orange II | 1.76 ± 0.27 | 95.93 ± 12.80 | 0.00 ± 0.00 |
These findings indicate that azo bonds can be reduced by bacterial enzymes, leading to the formation of aromatic amines . By analogy, 3-[(4-Aminophenyl)azo]-benzenesulfonic acid may undergo similar metabolic transformations when exposed to microbial systems.
Metabolic Pathways
The metabolism of azo compounds typically follows one of these pathways:
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Reductive cleavage of the azo bond closest to specific functional groups (e.g., naphthol groups)
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Formation of amino derivatives through reduction
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Coupling with endogenous metabolites (e.g., fatty acids)
Research indicates that azo bonds positioned near certain functional groups (like naphthol) are preferentially cleaved compared to other azo bonds in the same molecule . This selective metabolic behavior might also apply to 3-[(4-Aminophenyl)azo]-benzenesulfonic acid and influence its biological fate.
Applications and Uses
Dye Industry
The primary application of 3-[(4-Aminophenyl)azo]-benzenesulfonic acid is as an intermediate in dye synthesis. Its azo structure contributes to vibrant coloration, making it valuable in the production of dyes for:
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Textile dyeing
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Paper coloration
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Leather treatment
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Plastic coloring agents
The compound's ability to form stable colored products makes it particularly useful in industrial dyeing processes that require durability and color fastness.
Research Applications
Beyond its industrial uses, 3-[(4-Aminophenyl)azo]-benzenesulfonic acid serves as a model compound in studies investigating:
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Azo dye metabolism by microorganisms
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Environmental fate and transformation of azo compounds
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Structure-activity relationships in dyeing processes
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Development of new synthetic methodologies
Research utilizing this compound contributes to broader understanding of azo chemistry and potential applications in various fields .
Market and Industrial Relevance
The global market for 3-[(4-Aminophenyl)azo]-benzenesulfonic acid and related compounds continues to evolve, driven by demand in the textile, paper, and plastic industries. Market reports indicate:
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Ongoing development of manufacturing technologies
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Emergence of new applications
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Increasing focus on sustainable production methods
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Regional variations in production and consumption patterns
These market dynamics reflect the compound's continued industrial relevance despite challenges from alternative coloring agents and evolving regulatory requirements .
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